1-Methyl-2-(methylthio)imidazole
Overview
Description
1-Methyl-2-(Methylthio)iMidazole is a heterocyclic compound with the molecular formula C5H8N2S and a molecular weight of 128.2 g/mol . It is an impurity of Methimazole, a thiourea antithyroid agent . This compound is known for its role in various chemical and biological applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
1-Methyl-2-(methylthio)imidazole is an impurity of Methimazole , a thiourea antithyroid agent . Methimazole is known to inhibit the enzyme thyroid peroxidase, an enzyme playing a key role in the production of thyroid hormones .
Mode of Action
Given its structural similarity to methimazole, it may also act as an inhibitor of thyroid peroxidase . This enzyme is responsible for the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones .
Biochemical Pathways
As a potential inhibitor of thyroid peroxidase, it could affect the synthesis of thyroid hormones, thereby impacting various physiological processes regulated by these hormones, including metabolism, growth, and development .
Result of Action
If it acts similarly to methimazole, it could potentially decrease the levels of thyroid hormones, leading to a reduction in the metabolic rate, decreased growth rate, and other effects associated with hypothyroidism .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-(methylthio)imidazole plays a significant role in biochemical reactions, particularly as an impurity of methimazole, a thiourea antithyroid agent . Methimazole inhibits the synthesis of thyroxine by preventing iodine organification . In this context, this compound interacts with thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the enzyme’s activity, thereby reducing the production of thyroid hormones . Additionally, this compound has been shown to interact with various proteins and enzymes involved in the methionine salvage pathway, influencing the recycling of methionine from 5’-methylthioadenosine .
Cellular Effects
This compound affects various cellular processes, particularly in thyroid cells. By inhibiting thyroid peroxidase, it reduces the synthesis of thyroid hormones, leading to decreased cellular metabolism and altered gene expression . This compound also influences cell signaling pathways related to thyroid hormone production and regulation . In addition to its effects on thyroid cells, this compound has been studied for its antibacterial properties, showing activity against various microorganisms by disrupting their cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of thyroid peroxidase, where it inhibits the enzyme’s activity by preventing the iodination of tyrosine residues . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s catalytic function . Additionally, this compound can modulate gene expression by influencing the transcriptional activity of thyroid hormone-responsive genes . This modulation occurs through the compound’s interaction with thyroid hormone receptors and other transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of thyroid peroxidase activity, resulting in persistent alterations in thyroid hormone levels and cellular metabolism . In vitro studies have demonstrated that the compound’s inhibitory effects on enzyme activity can be maintained for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits thyroid peroxidase activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to disrupt cellular processes beyond thyroid hormone synthesis, affecting other metabolic pathways and organ systems . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of thyroid peroxidase activity .
Metabolic Pathways
This compound is involved in the methionine salvage pathway, where it interacts with enzymes such as 5’-methylthioadenosine phosphorylase and 5’-methylthioribose-1-phosphate isomerase . These interactions facilitate the recycling of methionine from 5’-methylthioadenosine, a by-product of polyamine biosynthesis . The compound’s involvement in this pathway influences metabolic flux and metabolite levels, contributing to the regulation of methionine and polyamine metabolism . Additionally, this compound can affect other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in thyroid hormone synthesis . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(Methylthio)iMidazole can be synthesized through the condensation of corresponding bromoketones with formamidine acetate in liquid ammonia . This method is useful for preparing imidazole derivatives structurally related to histamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques, including the use of nickel-catalyzed cyclization of amido-nitriles .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(Methylthio)iMidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-butylhydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Halides and nucleophiles are frequently used in substitution reactions.
Major Products Formed:
Scientific Research Applications
1-Methyl-2-(Methylthio)iMidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It is an impurity of Methimazole, which is used as a thiourea antithyroid agent.
Industry: The compound is utilized in the development of various industrial chemicals and materials.
Comparison with Similar Compounds
Methimazole: A thiourea antithyroid agent with a similar structure.
1-Methylimidazole: Another imidazole derivative with different functional groups.
2-Methylimidazole: A sterically hindered imidazole used in various chemical reactions.
Uniqueness: 1-Methyl-2-(Methylthio)iMidazole is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other imidazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-methyl-2-methylsulfanylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVEIAXFZBGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342443 | |
Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-52-3 | |
Record name | Methimazole methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIMAZOLE METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient and effective method to synthesize 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazole derivatives?
A1: A regiospecific synthesis of 1H-imidazole-2-thiones was developed, leading to the formation of various 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. [] This method provides a high yield and convenient route for obtaining these compounds. The regioisomers formed during synthesis were characterized and confirmed using nuclear Overhauser effect spectroscopy and NMR spectroscopy. [] For detailed synthetic procedures and spectral data, please refer to the published research article. []
Q2: Has 1-Methyl-2-(methylthio)-1H-imidazole demonstrated any potential in mitigating material degradation?
A2: Research indicates that a derivative, 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibits promising corrosion inhibition properties for pure aluminum in acidic environments. [] Specifically, it effectively reduces the corrosion rate of aluminum in 0.5 M hydrochloric acid (HCl) solution. [] This protective effect was confirmed using weight loss measurements, polarization resistance analysis, and by monitoring the volume of hydrogen evolution. []
Q3: What is the mechanism behind the corrosion inhibition observed with 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one on aluminum?
A3: Studies suggest that 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one forms a protective layer on the aluminum surface through chemisorption. [] This interaction is supported by the decrease in activation energy and the increase in inhibitor efficiency with rising temperature. [] Furthermore, the adsorption of the inhibitor on the aluminum surface follows the Temkin isotherm, indicating a relationship between the degree of surface coverage and inhibitor concentration. []
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